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Compound of Interest

Compound Name: 5-Methyl-2-hexene

Cat. No.: B1588153 Get Quote

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the geometric isomers (E)- and

(Z)-5-Methyl-2-hexene. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a basis for the

unambiguous identification and differentiation of these two compounds.

Spectroscopic Data Summary
The key spectroscopic data for (E)- and (Z)-5-Methyl-2-hexene are summarized in the tables

below. These values highlight the distinct spectroscopic signatures arising from the different

spatial arrangements of the substituents around the carbon-carbon double bond.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton Assignment (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

H1 (CH₃-C=) 1.68 (d) 1.65 (d)

H2 (=CH-CH₃) 5.43 (dq) 5.39 (dq)

H3 (=CH-CH₂) 5.41 (dt) 5.30 (dt)

H4 (CH₂-CH) 1.95 (t) 2.50 (t)

H5 (CH(CH₃)₂) 1.75 (m) 1.78 (m)

H6 (CH(CH₃)₂) 0.88 (d) 0.90 (d)

Note: Predicted data obtained from an online NMR prediction tool. Actual experimental values

may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene

Chemical Shift (δ, ppm)[1][2] Chemical Shift (δ, ppm)[3]

C1 (CH₃-C=) 17.8 12.8

C2 (=CH-CH₃) 124.9 123.5

C3 (=CH-CH₂) 132.6 131.5

C4 (CH₂-CH) 41.5 36.4

C5 (CH(CH₃)₂) 29.8 29.9

C6 (CH(CH₃)₂) 22.5 22.6

Table 3: Infrared (IR) Spectroscopy Data
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Vibrational Mode (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene

Wavenumber (cm⁻¹)[4] Wavenumber (cm⁻¹)[5]

=C-H Stretch ~3020 ~3015

C-H Stretch (sp³) 2850-2960 2860-2960

C=C Stretch ~1670 ~1655

=C-H Bend (out-of-plane) ~965 (trans) ~690 (cis)

Table 4: Mass Spectrometry (MS) Data

m/z Proposed Fragment
(E)-5-Methyl-2-

hexene

(Z)-5-Methyl-2-

hexene

Relative Intensity (%)

[2][6]

Relative Intensity (%)

[3]

98 [M]⁺ Present Present

83 [M-CH₃]⁺ Moderate Moderate

56 [C₄H₈]⁺ High High

43 [C₃H₇]⁺ Base Peak Base Peak

41 [C₃H₅]⁺ High High

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the liquid alkene sample is dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data

acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an

acquisition time of 2 s. A total of 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a

frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 250

ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are employed. Several hundred

to a few thousand scans are typically required to achieve an adequate signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared by placing a drop of the

analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer with a deuterated

triglycine sulfate (DTGS) detector. The spectrum is typically acquired over the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is

recorded and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The liquid alkene sample is diluted to a concentration of approximately

1 µL/mL in a volatile solvent such as hexane or dichloromethane.

Gas Chromatography: A 1 µL aliquot of the diluted sample is injected into a gas

chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm). The injector temperature is set to 250°C. The oven temperature program starts at

40°C for 2 minutes, then ramps to 200°C at a rate of 10°C/min. Helium is used as the carrier

gas at a constant flow rate of 1 mL/min.

Mass Spectrometry: The column outlet is coupled to a mass spectrometer operating in

electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass-to-

charge ratio (m/z) range of 35-300.

Visualization of Spectroscopic Differentiation
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The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z)

isomers of 5-Methyl-2-hexene based on their characteristic spectroscopic data.

Spectroscopic Differentiation of (E)- and (Z)-5-Methyl-2-hexene
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Caption: Workflow for distinguishing isomers via key spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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